molecular formula C13H14N2O2 B6329858 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% CAS No. 1258623-70-9

5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95%

Cat. No. B6329858
CAS RN: 1258623-70-9
M. Wt: 230.26 g/mol
InChI Key: ZSHGNECFKRRPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% (5-DMPPA) is an organic compound that is widely used in scientific research for its unique properties. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used in the synthesis of other compounds. 5-DMPPA has found a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorescent dyes, which are used to label proteins and other biological molecules. In addition, 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% has been used in the synthesis of organic semiconductors, which are used in the development of electronic devices.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules. This electron donation is believed to be responsible for the compound’s ability to catalyze the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% are not well understood. However, it is believed to have some antioxidant and anti-inflammatory effects. In addition, it has been shown to have some inhibitory effects on certain enzymes, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% is a hazardous substance and should be handled with caution.

Future Directions

There are a number of potential future directions for 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further research into the biochemical and physiological effects of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% could lead to the development of new therapeutic compounds. Finally, further research into the mechanism of action of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% could lead to the development of new catalysts for the synthesis of organic compounds.

Synthesis Methods

5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide ion. This reaction can be catalyzed by a base, such as sodium hydroxide, and the product is a 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95%. Other methods include the use of Grignard reagents, as well as the reaction of aldehydes with hydroxylamines.

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-10-4-5-12(17-2)11(7-10)9-3-6-13(14)15-8-9/h3-8H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGNECFKRRPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethoxyphenyl)pyridin-2-amine

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